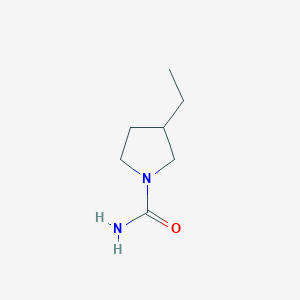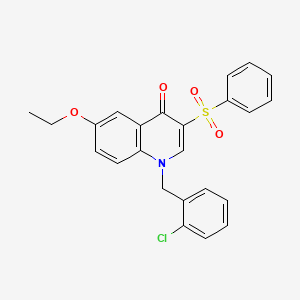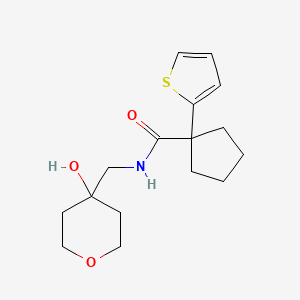![molecular formula C16H12ClN3O2S B2385806 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-17-0](/img/structure/B2385806.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
- The study by Insuasty et al. (2008) detailed the molecular dimensions of derivatives similar to the compound , highlighting aromatic delocalization in the pyrazole rings and the conformations adopted by ethylsulfanyl substituents. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Insuasty et al., 2008).
Mechanism Studies
- Faragher and Gilchrist (1979) investigated the thermal and acid-catalyzed rearrangements of related compounds, providing insights into their chemical stability and reactivity under different conditions. This research is fundamental for the development of new chemical reactions and synthetic methods (Faragher & Gilchrist, 1979).
Sulfonamide-Sulfonimide Tautomerism
- Branowska et al. (2022) explored the sulfonamide-sulfonimide tautomerism in 1,2,4-triazine-containing sulfonamide derivatives, shedding light on their structural conformations and hydrogen bonding patterns. This study is significant for the design and synthesis of novel compounds with specific biological activities (Branowska et al., 2022).
Potential Biological Applications
- The research by Mojzych and Rykowski (2003) on the one-step synthesis and regioselective alkylation of substituted 1H-Pyrazolo[4,3-e][1,2,4] triazine indicates the potential of these compounds in the development of new pharmaceuticals. This work exemplifies the versatility of triazine derivatives in chemical synthesis, potentially leading to compounds with significant biological activities (Mojzych & Rykowski, 2003).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-10-6-7-20-14(8-10)18-15(19-16(20)22)23-9-13(21)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJQRMXLDOBGSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)


